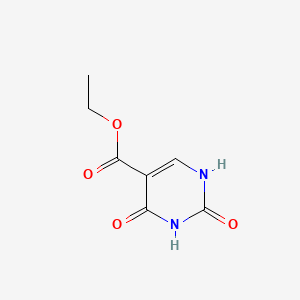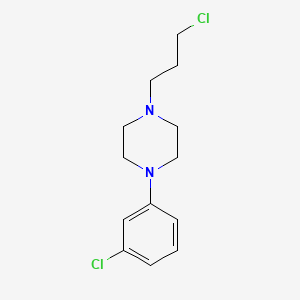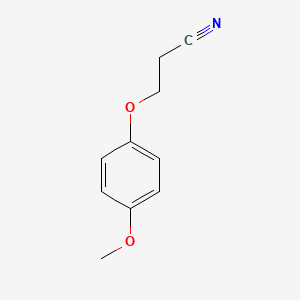
3-(4-甲氧基苯氧基)丙腈
概述
描述
3-(4-Methoxyphenoxy)propanenitrile is a chemical compound that is part of a broader class of organic molecules which often contain a methoxyphenoxy group attached to a propanenitrile moiety. This structural motif is common in various compounds that exhibit a range of biological activities and chemical properties. The methoxy group attached to the benzene ring can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of ether linkages and the introduction of nitrile groups. For example, the synthesis of related bis(phenoxy) propane derivatives can be achieved by reacting phenolic compounds with dibromo propane in a suitable solvent such as DMF, followed by further functionalization steps . Although the specific synthesis of 3-(4-Methoxyphenoxy)propanenitrile is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to introduce the nitrile group at the appropriate stage.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Methoxyphenoxy)propanenitrile can be elucidated using computational methods such as density functional theory (DFT). These methods allow for the optimization of molecular geometry and the prediction of vibrational spectra, bond lengths, and bond angles . Additionally, the molecular electrostatic potential, HOMO-LUMO gap, and other electronic properties can be calculated to understand the reactivity and stability of the molecule .
Chemical Reactions Analysis
The reactivity of the methoxyphenoxy moiety can be explored through various chemical reactions. For instance, the oxidation of related compounds, such as 3-(4-methoxyphenoxy)-1,2-propanediol, has been studied, revealing insights into the kinetics and mechanisms of these reactions . The oxidation products and reaction intermediates can be identified using techniques like mass spectrometry, and the reaction rates can be influenced by factors such as pH and the presence of other reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 3-(4-methoxyphenoxy) group can be diverse. Spectroscopic methods, including FT-IR and NMR, are commonly used to characterize these compounds and provide information on their chemical environment and the nature of their bonds . The solubility, thermal stability, and electronic properties can also be assessed through experimental and computational studies, which are essential for understanding the material's behavior in different conditions and potential applications .
科学研究应用
合成和化学性质
衍生物的合成:3-(4-甲氧基苯氧基)丙腈可作为合成各种化合物的前体。例如,姜岩(2009年)的研究讨论了通过五步反应从4-甲氧基酚和1,3-二溴丙烷合成2-(3-(4-甲氧基苯氧基)丙基)丙烷-1,3-二乙硫酸酯,通过核磁共振、红外和质谱技术进行分析(Jiang Yan, 2009)。
氧化研究:已研究了3-(4-甲氧基苯氧基)-1,2-丙二醇等衍生物的氧化性质,例如石等人(2009年)分析了其被双(过碘酸氢)银酸盐(III)复合阴离子氧化的过程,揭示了动力学和反应机制的见解(Shi et al., 2009)。
生物和环境应用
- 细菌代谢:维库纳等人(1987年)的研究调查了假单胞菌酸变形菌对木质素模型化合物的代谢,这些化合物在结构上类似于3-(4-甲氧基苯氧基)丙腈。这项研究有助于理解细菌对复杂有机分子的降解过程(维库纳等人,1987年)。
材料科学与工程
- 锂离子电池电解质:像3-(2-甲氧基乙氧基)丙腈这样的化合物被用于锂离子电池的安全电解质中,刘等人(2016年)进行了探讨。他们讨论了三元混合物的腈功能化甘醇醚、氢氟醚和氟乙烯碳酸酯,展示了在电池应用中提高安全性和性能的效果(Liu et al., 2016)。
分子和计算研究
- 电子结构分析:辛哈等人(2011年)对3-(2-甲氧基苯氧基)丙烷-1,2-二醇的研究使用从头算和密度泛函理论分析其分子性质和谐波振动数,提供了关于分子电子结构和潜在应用的见解(Sinha et al., 2011)。
安全和危害
属性
IUPAC Name |
3-(4-methoxyphenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAWFMRIHNITFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213260 | |
| Record name | Propionitrile, 3-(p-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)propanenitrile | |
CAS RN |
63815-39-4 | |
| Record name | 3-(4-Methoxyphenoxy)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63815-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionitrile, 3-(p-methoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063815394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionitrile, 3-(p-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

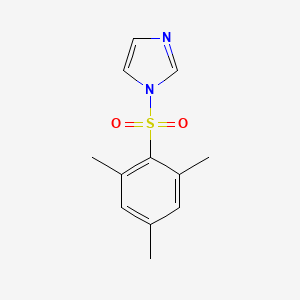
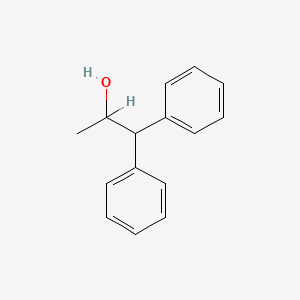
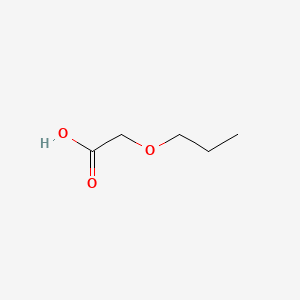
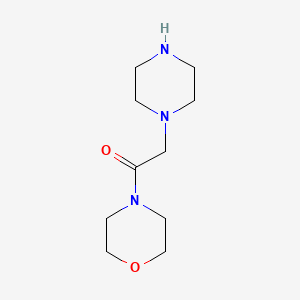

![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1345515.png)
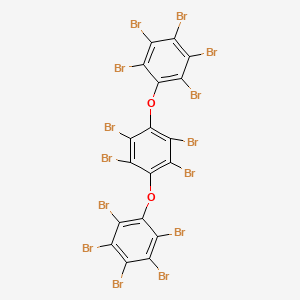
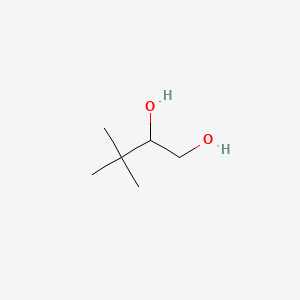
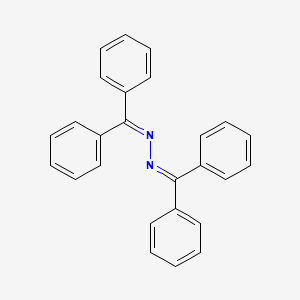
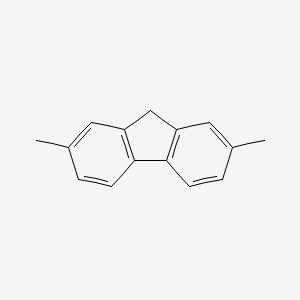
![7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine](/img/structure/B1345523.png)
